molecular formula C22H28O5 B570180 9-Hydroxy Estradiol 3,17-Diacetate CAS No. 246855-56-1

9-Hydroxy Estradiol 3,17-Diacetate

Cat. No.: B570180
CAS No.: 246855-56-1
M. Wt: 372.461
InChI Key: JHUJKUMRFIXMEI-MMMKYPTOSA-N
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Description

9-Hydroxy Estradiol 3,17-Diacetate is a synthetic steroidal derivative of estradiol, characterized by hydroxylation at the C9 position and acetylation at both the C3 and C17 hydroxyl groups. The acetylation at C3 and C17 typically enhances lipophilicity, prolonging metabolic stability and modulating receptor interactions compared to unmodified estradiol .

Properties

CAS No.

246855-56-1

Molecular Formula

C22H28O5

Molecular Weight

372.461

IUPAC Name

[(8S,13S,14S,17S)-3-acetyloxy-9-hydroxy-13-methyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O5/c1-13(23)26-16-5-7-17-15(12-16)4-6-19-18-8-9-20(27-14(2)24)21(18,3)10-11-22(17,19)25/h5,7,12,18-20,25H,4,6,8-11H2,1-3H3/t18-,19-,20-,21-,22?/m0/s1

InChI Key

JHUJKUMRFIXMEI-MMMKYPTOSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3(C2CCC4=C3C=CC(=C4)OC(=O)C)O)C

Synonyms

Estra-1,3,5(10)-triene-3,9,17-triol 3,17-Diacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Molecular Formula Key Properties
Estradiol Diacetate 3,17-diacetate C₂₂H₂₈O₄ Enhanced lipophilicity; slower hydrolysis than monoacetates .
9-Hydroxy Estradiol 3,17-Diacetate 9-OH, 3,17-diacetate C₂₂H₂₈O₅ (hypothetical) Hypothesized reduced lipophilicity due to C9-OH; potential altered ER affinity.
Ethynodiol Diacetate 3,17-diacetate + ethynyl C₂₄H₃₂O₄ Progestogenic activity; used in oral contraceptives .
Androstenediol Diacetate 3,17-diacetate (androstane) C₂₃H₃₂O₄ Androgenic precursor; lacks estrogenic activity .
6-Ketoestradiol Diacetate 6-keto, 3,17-diacetate C₂₂H₂₆O₅ Oxidized C6 position; potential impact on metabolic stability .

Metabolic Stability and Hydrolysis

  • Estradiol Diacetate: The phenolic C3-acetate is hydrolyzed preferentially by enzymes like cholinesterase, yielding 17β-estradiol monoacetate before complete deacetylation .
  • 9-Hydroxy Variant : The C9-OH group may sterically hinder enzymatic hydrolysis, delaying deacetylation and extending half-life compared to estradiol diacetate.
  • Ethynodiol Diacetate: Rapid hydrolysis in vivo releases ethynodiol, which is further metabolized to norethindrone, a potent progestin .

Analytical and Clinical Considerations

  • Assay Interference: Estradiol diacetate derivatives show minimal cross-reactivity in diagnostic assays (e.g., ARCHITECT Estradiol assay), with recovery rates ~98–100% in the presence of androstanediols or corticosteroids .
  • Stability: Diacetates generally exhibit superior stability in acidic conditions compared to monoacetates, as seen in studies of pregnane diacetates .

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